
3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione is a compound characterized by the presence of a pyrrolidine ring substituted with two 2-chlorophenyl groups. This compound is part of the pyrrolidine-2,5-dione family, which is known for its versatile applications in medicinal chemistry due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione typically involves the reaction of 2-chlorobenzaldehyde with succinic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the pyrrolidine-2,5-dione ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its anticonvulsant and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with neuronal voltage-sensitive sodium and calcium channels, which contributes to its anticonvulsant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione
- 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione
- Ethosuximide (a pyrrolidine-2,5-dione derivative)
Uniqueness
3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione is unique due to the presence of two 2-chlorophenyl groups, which enhance its biological activity and specificity compared to other similar compounds. This structural feature allows for more effective interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C16H11Cl2NO2 |
|---|---|
Poids moléculaire |
320.2 g/mol |
Nom IUPAC |
3,3-bis(2-chlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H11Cl2NO2/c17-12-7-3-1-5-10(12)16(9-14(20)19-15(16)21)11-6-2-4-8-13(11)18/h1-8H,9H2,(H,19,20,21) |
Clé InChI |
CHVIVAIYMZIBDJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=O)C1(C2=CC=CC=C2Cl)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


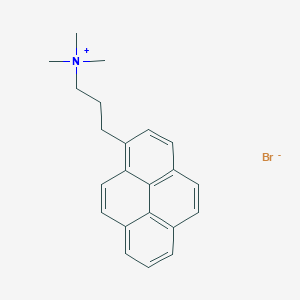
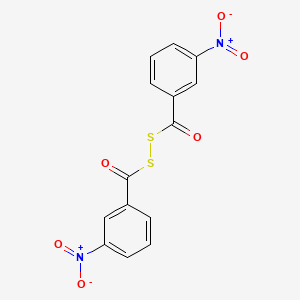

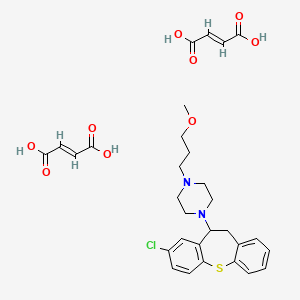
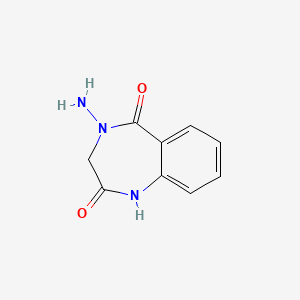
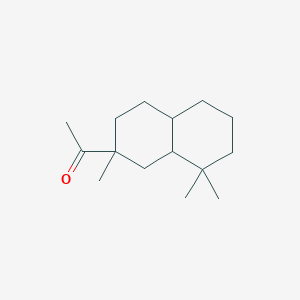
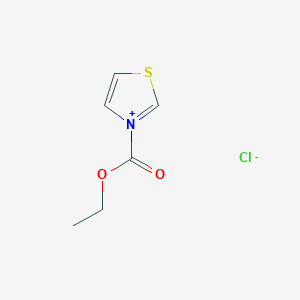
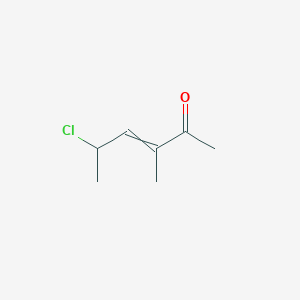

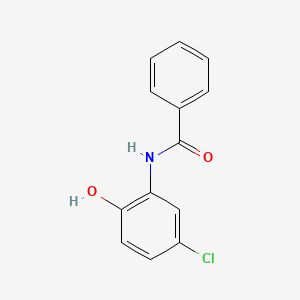
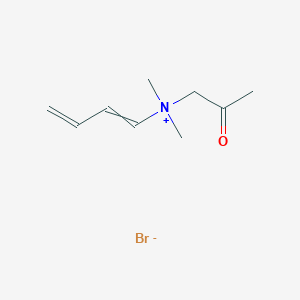
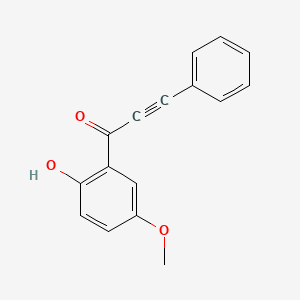
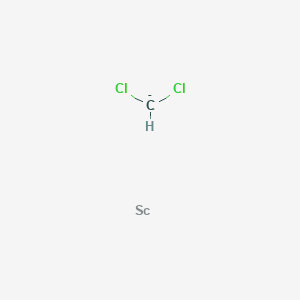
![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)
